Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 888470-50-6
Cat. No.: VC7152047
Molecular Formula: C22H15FN4O6S
Molecular Weight: 482.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888470-50-6 |
|---|---|
| Molecular Formula | C22H15FN4O6S |
| Molecular Weight | 482.44 |
| IUPAC Name | ethyl 3-(3-fluorophenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-5-3-8-15(9-12)27(31)32)17(16)21(29)26(25-18)14-7-4-6-13(23)10-14/h3-11H,2H2,1H3,(H,24,28) |
| Standard InChI Key | DRDITFWJELFNQA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)F |
Introduction
Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine derivatives. It is characterized by its molecular formula C22H15FN4O6S and molecular weight of 482.4 g/mol . This compound is of interest in medicinal chemistry due to its structural features, which may contribute to various biological activities.
Synthesis and Chemical Reactions
The synthesis of Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves complex multi-step reactions. These reactions often require precise conditions to ensure optimal yield and purity. The compound can participate in various chemical reactions due to its functional groups, which are crucial for modifying its structure to enhance biological activity or solubility characteristics.
Potential Biological Activities
While the exact mechanism of action for Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is not fully understood, its structural features suggest potential applications in medicinal chemistry. Compounds with similar structures have shown promise in various biological activities, including antifungal and anticancer properties, as observed in related thieno[3,4-d]pyridazine derivatives.
Biological Activity Comparison Table
| Compound | Biological Activity | Target |
|---|---|---|
| Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Potential medicinal applications | Various biological targets |
| Ethyl 3-(3-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Hypothetical biological activities based on structure | Not fully elucidated |
| Novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Antifungal activity | Candida, Geotrichum, Rhodotorula, Saccharomyces |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume